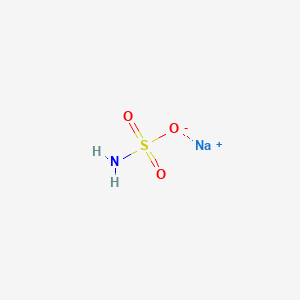![molecular formula C14H23N B10853335 Spiro[pyrrolidine-2,2-adamantane]](/img/structure/B10853335.png)
Spiro[pyrrolidine-2,2-adamantane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[pyrrolidine-2,2-adamantane] is a unique organic compound characterized by a spiro linkage between a pyrrolidine ring and an adamantane moiety. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds to the compound’s versatility in chemical reactions. This combination results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[pyrrolidine-2,2-adamantane] typically involves multi-step reactions. One common method starts with 2-nitroadamantane, which undergoes reduction to form the corresponding amine. This amine is then reacted with a suitable aldehyde or ketone to form the spiro compound through a cyclization reaction . Another method involves the use of multi-component reactions, where several reactants are combined in a single reaction vessel to form the desired spiro compound .
Industrial Production Methods: Industrial production of Spiro[pyrrolidine-2,2-adamantane] may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Spiro[pyrrolidine-2,2-adamantane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Spiro[pyrrolidine-2,2-adamantane] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, Spiro[pyrrolidine-2,2-adamantane] is studied for its potential as a drug candidate. Its stability and ability to interact with biological targets make it a promising compound for drug development.
Medicine: The compound has shown potential in the treatment of various diseases, including viral infections and neurodegenerative disorders.
Industry: In industrial applications, Spiro[pyrrolidine-2,2-adamantane] is used in the development of new polymers and advanced materials. Its rigidity and stability contribute to the properties of these materials.
Mechanism of Action
The mechanism of action of Spiro[pyrrolidine-2,2-adamantane] involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit the replication of viruses by binding to viral proteins and preventing their function . In neurological applications, it may interact with receptors in the brain, modulating their activity and providing therapeutic effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Spiro[piperidine-2,2-adamantane]: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Spiro[isoquinoline-2,2-adamantane]: Contains an isoquinoline ring, offering different chemical properties and applications.
Uniqueness: Spiro[pyrrolidine-2,2-adamantane] is unique due to the combination of the pyrrolidine ring and adamantane moiety. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1'-methylspiro[adamantane-2,2'-pyrrolidine] |
InChI |
InChI=1S/C14H23N/c1-15-4-2-3-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13H,2-9H2,1H3 |
InChI Key |
NEVKUUKTVIGMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol](/img/structure/B10853252.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid](/img/structure/B10853256.png)

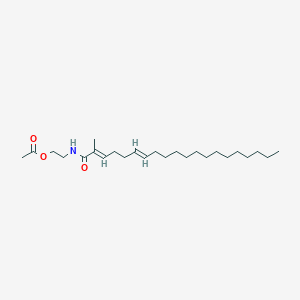
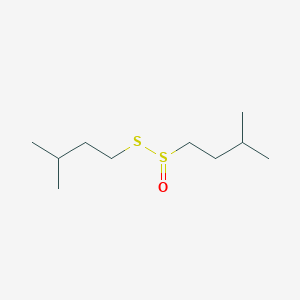
![(3S,6S,9aS)-6-[[(2S)-2-(methylamino)butanoyl]amino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853275.png)
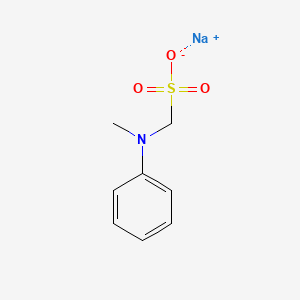
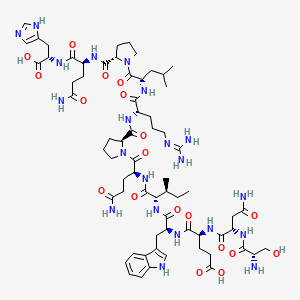
![[3-(4-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853295.png)

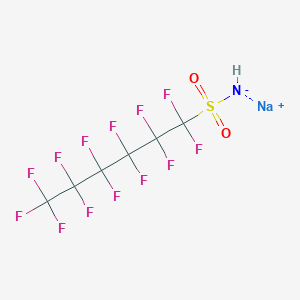
![(1R,10R,11S,14R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol](/img/structure/B10853308.png)
